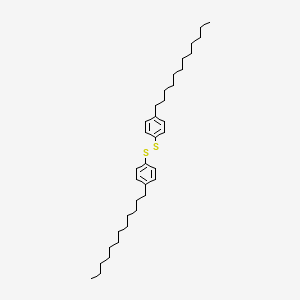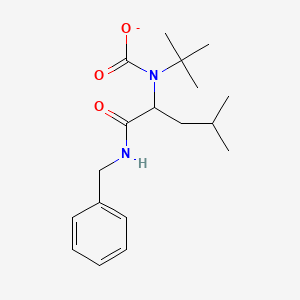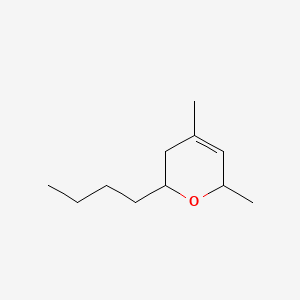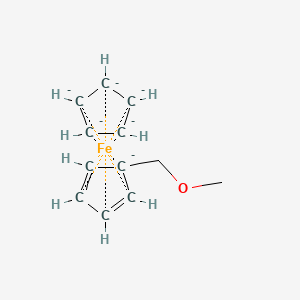
2-Butene, 1,1,2,3,4,4-hexabromo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,2,3,4,4-Hexabromobut-2-ene is a brominated organic compound with the molecular formula C4H2Br6. It is characterized by the presence of six bromine atoms attached to a butene backbone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,1,2,3,4,4-Hexabromobut-2-ene can be synthesized through the bromination of diacetylene. The process involves the addition of bromine to diacetylene under controlled conditions to achieve the desired hexabrominated product . The reaction typically requires a solvent such as carbon tetrachloride or chloroform and is carried out at low temperatures to ensure selective bromination.
Industrial Production Methods: Industrial production of 1,1,2,3,4,4-Hexabromobut-2-ene follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade bromine and solvents, with stringent control over reaction conditions to maximize yield and purity. The product is then purified through distillation or recrystallization techniques to obtain the final compound .
Analyse Des Réactions Chimiques
Types of Reactions: 1,1,2,3,4,4-Hexabromobut-2-ene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.
Addition Reactions: The double bond in the butene backbone allows for addition reactions with halogens and other electrophiles
Common Reagents and Conditions:
Substitution: Nucleophiles such as hydroxide ions or amines can be used to replace bromine atoms.
Elimination: Strong bases like potassium hydroxide or sodium ethoxide are commonly used.
Addition: Halogens (e.g., chlorine, bromine) and hydrogen halides (e.g., HCl, HBr) are typical reagents
Major Products:
Substitution: Products include hydroxylated or aminated derivatives.
Elimination: Formation of less brominated alkenes.
Applications De Recherche Scientifique
1,1,2,3,4,4-Hexabromobut-2-ene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex brominated compounds.
Biology: Investigated for its potential effects on biological systems, including its role as a halogenated organic compound.
Medicine: Explored for its potential use in drug development and as a model compound for studying halogenated organic molecules.
Industry: Utilized in the production of flame retardants and other brominated materials
Mécanisme D'action
The mechanism of action of 1,1,2,3,4,4-Hexabromobut-2-ene involves its interaction with molecular targets through its bromine atoms. The compound can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The pathways involved include:
Covalent Bond Formation: Interaction with nucleophilic amino acids in proteins.
Oxidative Stress: Generation of reactive oxygen species (ROS) through redox reactions.
Disruption of Cellular Processes: Interference with cellular signaling pathways and enzyme activities
Comparaison Avec Des Composés Similaires
1,1,2,3,4,4-Hexabromobut-2-ene can be compared with other brominated butenes, such as:
1,1,2,3,4,4-Hexabromo-1-butene: Similar structure but with a different position of the double bond.
1,1,2,3,4,4-Hexabromo-3-butene: Another isomer with the double bond at a different location.
1,1,2,3,4,4-Hexabromo-4-butene: Yet another isomer with unique properties.
The uniqueness of 1,1,2,3,4,4-Hexabromobut-2-ene lies in its specific arrangement of bromine atoms and the position of the double bond, which influences its reactivity and applications .
Propriétés
Numéro CAS |
36678-45-2 |
|---|---|
Formule moléculaire |
C4H2Br6 |
Poids moléculaire |
529.5 g/mol |
Nom IUPAC |
(E)-1,1,2,3,4,4-hexabromobut-2-ene |
InChI |
InChI=1S/C4H2Br6/c5-1(3(7)8)2(6)4(9)10/h3-4H/b2-1+ |
Clé InChI |
VNDVTDGELDURCN-OWOJBTEDSA-N |
SMILES isomérique |
C(/C(=C(/C(Br)Br)\Br)/Br)(Br)Br |
SMILES canonique |
C(C(=C(C(Br)Br)Br)Br)(Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


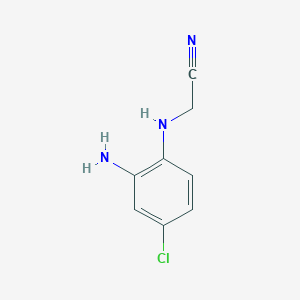
![1-[[(1-Methylbutyl)amino]sulfonyl]-4-piperidinecarboxylic acid](/img/structure/B13748524.png)
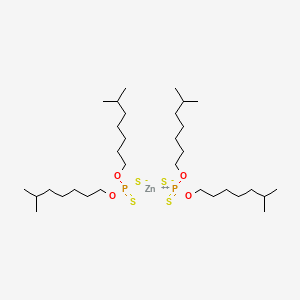
![N-[2-[[4-[(2-Chloro-4-nitrophenyl)azo]-M-tolyl]ethylamino]ethyl]phthalimide](/img/structure/B13748535.png)
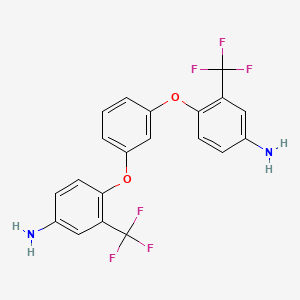
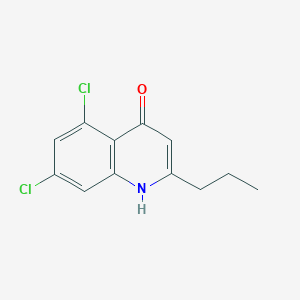
![sodium;2-[(2E)-2-benzylidenehydrazinyl]-4-sulfobenzoic acid](/img/structure/B13748546.png)
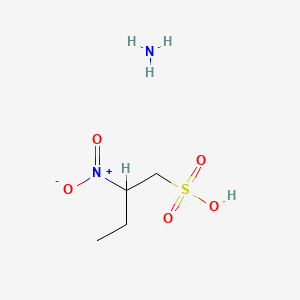

![2-[4-(butylazaniumyl)-2-propoxybenzoyl]oxyethyl-diethylazanium;dichloride](/img/structure/B13748570.png)
